molecular formula C11H14N2OS B8535392 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one

1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one

Cat. No.: B8535392
M. Wt: 222.31 g/mol
InChI Key: GTAWLTWRJFYRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one is a chemical compound with the molecular formula C11H14N2OS It is known for its unique structure, which includes a cyclopropyl group, a pyrimidine ring, and a methylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methyl-2-(methylthio)pyrimidine and 2-cyclopropyl-N-methoxy-N-methylacetamide.

    Reaction Conditions: The reaction is carried out in tetrahydrofuran (THF) at low temperatures, typically around -78°C.

    Reagents: Lithium diisopropylamide (LDA) is used as a base to deprotonate the starting materials, facilitating the formation of the desired product.

    Procedure: The reaction mixture is stirred for several hours, followed by quenching with saturated ammonium chloride solution. The organic layer is then extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted pyrimidines with different functional groups.

Scientific Research Applications

1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural modifications. The cyclopropyl group and pyrimidine ring play crucial roles in binding to the active sites of target proteins, influencing their activity and downstream signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-Cyclopropyl-3-(2-(methylsulfanyl)pyrimidin-4-yl)propan-2-one: Similar structure with a methylsulfanyl group instead of a methylthio group.

    4-Methyl-2-(methylthio)pyrimidine: A precursor in the synthesis of the target compound.

    2-Cyclopropyl-N-methoxy-N-methylacetamide: Another precursor used in the synthesis.

Uniqueness

1-Cyclopropyl-3-(2-(methylthio)pyrimidin-4-yl)propan-2-one stands out due to its unique combination of a cyclopropyl group and a pyrimidine ring with a methylthio substituent. This structural arrangement imparts distinct reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

1-cyclopropyl-3-(2-methylsulfanylpyrimidin-4-yl)propan-2-one

InChI

InChI=1S/C11H14N2OS/c1-15-11-12-5-4-9(13-11)7-10(14)6-8-2-3-8/h4-5,8H,2-3,6-7H2,1H3

InChI Key

GTAWLTWRJFYRBT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)CC(=O)CC2CC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-methyl-2-(methylthio)pyrimidine (5.63 mL, 40.4 mmol) in THF (20 mL) at −10° C., LiHMDS (60.6 mL, 60.6 mmol) (1N in MBTE) was added dropwise under nitrogen. The reaction mixture coagulated, and stopped stifling. For this, additional THF (40 mL) was added to dissolve the highly viscous mixture. The reaction was warmed up to rt and was stirred for 30 minutes. The reaction mixture was re-cooled to −10° C., then 2-cyclopropyl-N-methoxy-N-methylacetamide (7.47 g, 40.4 mmol) was added dropwise. The reaction mixture was warmed up to rt, then stirred for an additional 2 hours. The reaction was partitioned between ammonium chloride solution and EtOAc. The organic layer was separated, and the aqueous layer was back-extracted. The organic extracts were combined, washed with brine, dried over sodium sulfate, then concentrated in vacuo. The crude product was purified by Biotage™ silica gel chromatography [100 g SNAP column, 10% EtOAc/heptane to 100% EtOAc] to obtain the desired product, which was still contaminated significantly with the starting material, 4-methyl-2-(methylthio)pyrimidine (5.63 g, 48% yield). The product was carried on to the next step without further purification. MS (ES+): m/z=223.2/224.3 (100/50) [MH+]. HPLC: tR=0.84 minute over 3 minutes. Purity: 77% [HPLC (LC/MS) at 220 nm].
Quantity
5.63 mL
Type
reactant
Reaction Step One
Quantity
60.6 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.47 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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